2-(3,4-Dimethoxybenzylidene)-1-indanone
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Overview
Description
(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a methoxy-substituted phenyl group attached to an indanone core, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- **(E)- (4-hydroxy-3,5-dimethoxyphenyl)methylidene]amino}oxy)acetic acid
- **1- (4-Hydroxy-3-methoxyphenyl)methanediol
Uniqueness
(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1H-INDEN-1-ONE stands out due to its unique indanone core structure and the presence of methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H16O3 |
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Molecular Weight |
280.3 g/mol |
IUPAC Name |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C18H16O3/c1-20-16-8-7-12(10-17(16)21-2)9-14-11-13-5-3-4-6-15(13)18(14)19/h3-10H,11H2,1-2H3/b14-9+ |
InChI Key |
FJGZVPFZRZDBNC-NTEUORMPSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\CC3=CC=CC=C3C2=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2CC3=CC=CC=C3C2=O)OC |
Origin of Product |
United States |
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